molecular formula C23H38O4 B1369492 3,5-Bis(octyloxy)benzoic acid CAS No. 87963-85-7

3,5-Bis(octyloxy)benzoic acid

Cat. No. B1369492
CAS RN: 87963-85-7
M. Wt: 378.5 g/mol
InChI Key: RNTPNZPXBSQFKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 3,5-Bis(octyloxy)benzoic acid are not available, related compounds have been synthesized through various methods. For instance, hydrothermal reactions of transition-metal salts with a kind of tripodal tricarboxylic acid, 3,5-bis((4′-carboxylbenzyl)oxy)benzoic acid (H3(bcbob)), at different pH values were carried out, producing four new bcbob-based 3-D coordination polymers .

Scientific Research Applications

Coordination Polymers

3,5-Bis(octyloxy)benzoic acid is used in the synthesis of coordination polymers . Coordination polymers are a subclass of coordination complexes that possess unique opto-electronic properties and can be utilized for a wide range of applications such as sensing and photocatalysis .

Photocatalysis

The coordination polymers synthesized using 3,5-Bis(octyloxy)benzoic acid exhibit optical semiconducting behavior and are used as photocatalysts for the photodecomposition of antibiotics . For instance, one of the coordination polymers exhibited an impressive 91.93% degradation of nitrofurazone (an antibiotic) within 60 minutes .

Phase Behavior Analysis

The compound p-n-Octyloxy Benzoic acid (OOBA), which is related to 3,5-Bis(octyloxy)benzoic acid, has been studied for its interaction energies both in vacuum and in a polar aprotic solvent dimethylformamide (DMF) for different modes of interaction . This analysis helps in understanding the phase behavior and phase stability of OOBA .

Thermodynamic Studies

The thermodynamic properties of p-n-Octyloxy Benzoic acid (OOBA) have been studied using a statistical thermodynamic approach . This includes the calculation and analysis of Helmholtz free energies and entropies to establish the phase behavior and phase stability of OOBA .

Molecular Geometry Analysis

The molecular geometry of p-n-Octyloxy Benzoic acid (OOBA) has been generated based on published crystallographic data . This helps in understanding the long-range intermolecular interactions governed by modified Rayleigh–Schrodinger perturbation theory and multicentered-multipole expansion method .

Short-range Interactions

Short-range interactions of p-n-Octyloxy Benzoic acid (OOBA) have been treated by a 6-exponential potential function . This analysis is crucial for understanding the behavior of the compound at a molecular level .

properties

IUPAC Name

3,5-dioctoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-3-5-7-9-11-13-15-26-21-17-20(23(24)25)18-22(19-21)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTPNZPXBSQFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607226
Record name 3,5-Bis(octyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(octyloxy)benzoic acid

CAS RN

87963-85-7
Record name 3,5-Bis(octyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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